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6,6-Difluoro-1-azaspiro[3.3]heptane Documentation Hub

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  • Product: 6,6-Difluoro-1-azaspiro[3.3]heptane
  • CAS: 1408074-66-7

Core Science & Biosynthesis

Foundational

chemical structure of 6,6-difluoro-1-azaspiro[3.3]heptane

This guide provides a comprehensive technical analysis of 6,6-difluoro-1-azaspiro[3.3]heptane , a high-value saturated heterocycle emerging as a superior bioisostere in modern medicinal chemistry. Executive Summary 6,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6,6-difluoro-1-azaspiro[3.3]heptane , a high-value saturated heterocycle emerging as a superior bioisostere in modern medicinal chemistry.

Executive Summary

6,6-Difluoro-1-azaspiro[3.3]heptane is a bicyclic spiroamine designed as a structural and functional surrogate for piperidine and morpholine rings in drug discovery. Unlike the more common 2-azaspiro[3.3]heptane (the "Carreira spirocycle"), the 1-aza isomer positions the nitrogen atom adjacent to the spiro-quaternary center.

This structural modification, combined with geminal difluorination at the C6 position, offers three distinct advantages:

  • Vector Reorientation: It alters the exit vector of substituents, allowing access to novel chemical space compared to linear 2-aza analogs.

  • Metabolic Blocking: The C6-fluorine atoms block oxidative metabolism at the most susceptible site of the cyclobutane ring.

  • Lipophilicity Modulation: The difluoro motif lowers

    
     while maintaining specific steric bulk, improving the pharmacokinetic (PK) profile.
    

Chemical Identity & Structure

Identification Data
PropertyDetail
IUPAC Name 6,6-Difluoro-1-azaspiro[3.3]heptane
CAS Number 1408074-66-7
Molecular Formula

Molecular Weight 133.14 g/mol
SMILES FC1(F)CC2(CNC2)C1
Key Isomer Distinction 1-aza : Nitrogen adjacent to spiro center.2-aza : Nitrogen opposite spiro center.
Structural Geometry & Conformation

The molecule consists of two cyclobutane rings sharing a single carbon atom (


).
  • Ring A (Azetidine): Contains the secondary amine. The proximity of the nitrogen to the spiro center creates a sterically congested environment (

    
     bond), influencing ligand-receptor binding kinetics.
    
  • Ring B (Difluorocyclobutane): The gem-difluoro group is located at C6, opposite the spiro center. This positioning maximizes the "pucker" angle of the cyclobutane ring (typically ~20–30°), creating a distinct 3D shape compared to the chair conformation of piperidine.

Synthesis Protocol

The synthesis of 1-azaspiro[3.3]heptanes was historically challenging compared to the 2-aza series.[1] The most robust method, validated by Mykhailiuk and colleagues, utilizes a [2+2] cycloaddition strategy.

Retrosynthetic Logic

The spiro core is constructed via the Graf Reaction : the cycloaddition of an exocyclic alkene with Chlorosulfonyl Isocyanate (CSI). The 6,6-difluoro substitution pattern dictates the starting material: 3,3-difluorocyclobutanone .

Step-by-Step Methodology
Step 1: Olefination (Wittig Reaction)
  • Reagents: 3,3-difluorocyclobutanone, Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Protocol:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add

      
       portion-wise to generate the ylide (bright yellow).
      
    • Add 3,3-difluorocyclobutanone dropwise.

    • Warm to room temperature and stir for 2–4 hours.

    • Workup: Pentane extraction (due to product volatility).

  • Product: 1,1-difluoro-3-methylenecyclobutane .[2][3]

Step 2: [2+2] Cycloaddition (Spiro-Lactam Formation)
  • Reagents: 1,1-difluoro-3-methylenecyclobutane, Chlorosulfonyl Isocyanate (CSI),

    
     (for reduction of N-sulfonyl group).
    
  • Protocol:

    • Dissolve the alkene in diethyl ether at 0°C.

    • Add CSI dropwise (exothermic). The reaction forms a spirocyclic

      
      -chlorosulfonyl-
      
      
      
      -lactam.
    • Reductive Hydrolysis: Transfer the mixture into a biphasic solution of

      
       and 
      
      
      
      to remove the sulfonyl group.
  • Intermediate: 6,6-difluoro-1-azaspiro[3.3]heptan-2-one (Spiro-lactam).

Step 3: Lactam Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Alane (
    
    
    
    -TEA complex).
  • Critical Note: Alane is often preferred over

    
     for spiro-lactams to prevent ring cleavage of the strained azetidine system.
    
  • Protocol:

    • Suspend reducing agent in dry THF/Ether.

    • Add the spiro-lactam solution slowly at 0°C.

    • Reflux for 4–6 hours.

    • Fieser Workup: Sequential addition of

      
      , 15% 
      
      
      
      ,
      
      
      to precipitate aluminum salts.
  • Final Product: 6,6-difluoro-1-azaspiro[3.3]heptane .

Synthesis Workflow Diagram

SynthesisRoute Start 3,3-Difluorocyclobutanone Step1 Wittig Reaction (Ph3PCH3Br / KOtBu) Start->Step1 Inter1 1,1-Difluoro-3- methylenecyclobutane Step1->Inter1 Exocyclic Alkene Formation Step2 [2+2] Cycloaddition (CSI / Na2SO3) Inter1->Step2 Inter2 Spiro-beta-lactam Intermediate Step2->Inter2 Ring Expansion Step3 Reduction (LiAlH4 or Alane) Inter2->Step3 Final 6,6-Difluoro-1- azaspiro[3.3]heptane Step3->Final Carbonyl Removal

Figure 1: Synthetic pathway from commercial cyclobutanone to the target spiroamine via Graf cycloaddition.

Physicochemical Properties & Bioisosterism

The 6,6-difluoro-1-azaspiro[3.3]heptane core is a validated bioisostere for piperidine .

Comparative Metrics
ParameterPiperidine1-Azaspiro[3.3]heptane6,6-Difluoro-1-azaspiro[3.3]heptaneImpact
Hybridization



Maintains Fsp3 score (clinical success correlation).
Lipophilicity (

)
~1.5~1.1~1.4Fluorine increases lipophilicity vs unsubstituted spiro, but remains lower than piperidine.
Basicity (

)
11.2~10.5~9.8Critical: Fluorine inductive effect (

) lowers

, reducing hERG liability and improving membrane permeability.
Metabolic Stability Low (Oxidation)ModerateHigh C6-F blocks metabolic "hotspot" (oxidation).
The "Fluorine Effect"

In the 1-azaspiro[3.3] system, the nitrogen is located at position 1, and the fluorines at position 6.

  • Distance:

    
    .
    
  • Electronic Influence: Although the fluorines are 3 bonds away from the nitrogen, the rigid bicyclic framework transmits the electron-withdrawing inductive effect efficiently. This lowers the basicity of the amine compared to the non-fluorinated parent, which is often desirable to prevent lysosomal trapping and reduce phospholipidosis risk.

Applications in Drug Discovery[4][5]

Scaffold Hopping

Researchers utilize this core to replace piperidine rings in lead compounds to generate novel IP and improve physicochemical properties.

  • Case Study: In the development of anesthetic analogs (e.g., Bupivacaine derivatives), replacing the piperidine ring with 1-azaspiro[3.3]heptane maintained potency while altering the solubility profile.

Fragment-Based Drug Design (FBDD)

The rigid, compact nature of the spiro[3.3]heptane scaffold makes it an ideal fragment. The defined vectors of the amine (N1) and the potential for functionalization at C6 (if F is replaced or used as a handle) allow for precise probing of binding pockets.

Bioisosteric Mapping Logic

Bioisostere cluster_0 Spirocyclic Evolution Piperidine Piperidine Core (High Basicity, Metabolic Liability) Spiro2 2-Azaspiro[3.3]heptane (Linear Vector, Lower LogP) Piperidine->Spiro2 Rigidification Spiro1 1-Azaspiro[3.3]heptane (Angled Vector, Steric Bulk) Piperidine->Spiro1 Vector Change Difluoro 6,6-Difluoro-1-azaspiro[3.3]heptane (Blocked Metabolism, Tuned pKa) Spiro1->Difluoro Metabolic Optimization (+F)

Figure 2: Logical progression of scaffold evolution from piperidine to the fluorinated spirocycle.

References

  • Mykhailiuk, P. K., et al. (2023).[1] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational context on spirocycles).

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Systematic Survey. Angewandte Chemie. Link

  • PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane (Isomer Comparison). National Library of Medicine. Link

  • BLDpharm. (n.d.). Product Catalog: 6,6-Difluoro-1-azaspiro[3.3]heptane. Link

Sources

Exploratory

Enhancing Metabolic Stability in Drug Discovery: A Technical Guide to gem-Difluoro Spirocycles

Introduction: The Strategic Imperative for Metabolic Stability In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Metabolic Stability

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency. Among these, metabolic stability—a compound's resistance to biotransformation—stands as a pivotal determinant of its pharmacokinetic profile, influencing bioavailability, in vivo half-life, and dosing regimen.[1][2] A high rate of metabolism can lead to rapid clearance, reducing a drug's efficacy and potentially forming toxic metabolites.[1] Consequently, medicinal chemists are increasingly turning to innovative structural modifications to "block" metabolic hotspots and enhance a drug's resilience to enzymatic degradation.[3]

This technical guide focuses on a particularly effective strategy: the incorporation of gem-difluoro spirocyclic motifs. Spirocycles, with their inherent three-dimensionality and sp³-rich character, offer a compelling approach to explore new chemical space and improve drug-like properties.[4] The addition of a gem-difluoromethylene group (CF₂) to these spirocyclic scaffolds introduces a unique combination of steric and electronic effects that can profoundly and positively impact metabolic stability.[5] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles, experimental evaluation, and strategic application of gem-difluoro spirocycles in optimizing metabolic stability.

The Role of the gem-Difluoromethylene Group: A Bioisosteric Powerhouse

The strategic replacement of a hydrogen atom with fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][8] The gem-difluoromethylene group acts as a bioisostere for a carbonyl group, a methylene group, or even a gem-dimethyl group, offering a similar spatial arrangement while imparting distinct electronic properties.[9]

The introduction of the CF₂ group can influence a molecule's properties in several ways to enhance metabolic stability:

  • Steric Shielding: The fluorine atoms can physically block access of metabolizing enzymes to adjacent "soft spots" on the molecule, preventing hydroxylation or other oxidative transformations.[10]

  • Electronic Effects: As the most electronegative element, fluorine's strong electron-withdrawing nature can deactivate neighboring C-H bonds, making them less susceptible to enzymatic oxidation.[6] This can also alter the pKa of nearby functional groups, which can influence binding and solubility.[7][11]

  • Conformational Rigidity: The incorporation of a gem-difluoro group into a spirocyclic system can introduce conformational constraints, locking the molecule into a bioactive conformation that may be less favorable for metabolism.[10][12]

It is crucial to note, however, that the benefits of fluorination are context-dependent. While often improving metabolic stability, in some cases, it can lead to unexpected metabolites or alter other physicochemical properties like lipophilicity.[10][13] Therefore, a thorough experimental evaluation is paramount.

Evaluating Metabolic Stability: In Vitro Assays

A suite of in vitro assays is essential for determining the metabolic stability of novel compounds. These assays provide key parameters such as intrinsic clearance (CLint), which reflects the inherent rate of metabolism by liver enzymes.[2]

Key In Vitro Systems:
  • Liver Microsomes: These are subcellular fractions containing the highest concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][14] Microsomal stability assays are a cost-effective, high-throughput method for initial screening of metabolic lability.[14]

  • Hepatocytes: As the "gold standard" for in vitro metabolism studies, intact liver cells contain both Phase I and Phase II enzymes, providing a more comprehensive picture of a compound's metabolic fate.[2] They are available as cryopreserved suspensions or in more complex culture models for studying low-clearance compounds.[15][16]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions.[1]

The following table summarizes the key features of these common in vitro systems:

In Vitro System Enzymes Present Primary Application Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs)High-throughput screening of oxidative metabolism.[2][14]Cost-effective, high-throughput.Lacks Phase II enzymes and transporters.
Hepatocytes Phase I and Phase II"Gold standard" for predicting in vivo clearance.[2]Comprehensive metabolic profile.More expensive, lower throughput.
S9 Fraction Phase I and Cytosolic Phase IIEvaluation of both oxidative and some conjugative metabolism.[1]Broader enzyme profile than microsomes.Lacks some membrane-bound enzymes.
Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for assessing the metabolic stability of a gem-difluoro spirocyclic compound.

workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (gem-difluoro spirocycle) Incubate Incubate at 37°C Compound->Incubate System In Vitro System (Microsomes, Hepatocytes, or S9) System->Incubate Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubate Quench Quench Reaction Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate % Remaining and Intrinsic Clearance (CLint) Analyze->Calculate metid cluster_sample Sample Generation cluster_analysis Analytical Characterization cluster_interpretation Structural Elucidation cluster_optional Definitive Identification (Optional) Incubation In Vitro Incubation (e.g., Hepatocytes) LC_HRMS LC-HRMS Analysis Incubation->LC_HRMS MS_MS Tandem MS (MS/MS) Fragmentation LC_HRMS->MS_MS Data_Processing Data Processing & Metabolite Profiling LC_HRMS->Data_Processing Structure_ID Structure Elucidation MS_MS->Structure_ID Data_Processing->Structure_ID Isolation Metabolite Isolation Structure_ID->Isolation NMR NMR Spectroscopy Isolation->NMR

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Peptide Coupling for Fluorinated Spirocyclic Amines

Executive Summary Fluorinated spirocyclic amines represent a "perfect storm" of synthetic challenges in medicinal chemistry. The spiro-fusion introduces significant steric bulk (the "Cone of Protection"), while proximal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated spirocyclic amines represent a "perfect storm" of synthetic challenges in medicinal chemistry. The spiro-fusion introduces significant steric bulk (the "Cone of Protection"), while proximal fluorine atoms inductively withdraw electron density, drastically lowering the pKa of the conjugate acid and reducing the nucleophilicity of the amine nitrogen.

Standard coupling protocols (EDC/HOBt, HBTU) often result in stalled reactions, low conversion, or extensive epimerization of the activated amino acid component due to prolonged reaction times. This guide outlines a tiered strategy for coupling these difficult substrates, moving from modern uronium salts to phosphonic anhydrides and finally to acid chloride methodologies.

Mechanistic Analysis: The "Perfect Storm"

To select the correct condition, one must understand the failure modes of standard couplings:

  • Electronic Deactivation: A typical secondary amine has a pKa (conjugate acid) of ~10-11. A fluorinated amine (e.g.,

    
    -F or 
    
    
    
    -F relative to N) can drop this to 6-8. The HOMO energy of the nitrogen lone pair is lowered, making it a poor nucleophile.
  • Steric Shielding: Spirocycles are rigid. Unlike flexible alkyl chains, they cannot rotate away from the electrophile. This rigidity blocks the trajectory of the incoming activated ester.

Decision Matrix: Selecting the Right Reagent

The following logic flow dictates the protocol selection based on the specific difficulty of the amine.

CouplingLogic Start Substrate Assessment Check_pKa Is Amine pKa < 8.0 (Highly Fluorinated)? Start->Check_pKa Check_Sterics Is the Spiro Ring >5 Members or Alpha-Substituted? Check_pKa->Check_Sterics No Tier2 Protocol B: T3P (Propylphosphonic Anhydride) (High Conc, Heat Tolerant) Check_pKa->Tier2 Yes (Electronic Deactivation) Tier1 Protocol A: COMU / Oxyma (High Activity, Low Epimerization) Check_Sterics->Tier1 No (Moderate Sterics) Check_Sterics->Tier2 Yes (High Sterics) Tier1->Tier2 If COMU Stalls Tier3 Protocol C: Ghosez's Reagent (Acid Chloride Intermediate) Tier2->Tier3 If T3P Fails (<20% Conv)

Figure 1: Decision tree for reagent selection. Protocol B (T3P) is often the starting point for fluorinated spiro amines due to its dual ability to handle sterics and electronics.

Comparative Reagent Data

FeatureCOMU/Oxyma HATU/HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Active Species Oxyma EsterOAt EsterMixed AnhydrideAcid Chloride
Steric Tolerance HighHighVery HighExtreme
Racemization Risk Very LowLow (if base controlled)Extremely LowModerate (requires careful base)
Safety Profile Non-explosiveExplosive Risk (HOAt)Benign (Water soluble byproducts)Moisture Sensitive
Ideal Solvent DMF/NMPDMF/NMPEtOAc/MeTHF/DMFDCM/CHCl3
Rec. for F-Amines GoodGoodExcellent Last Resort

Detailed Protocols

Protocol A: COMU/Oxyma (The Modern Standard)

Best for: Moderately hindered spiro amines where epimerization of the acid partner is a primary concern.

Rationale: COMU is safer than HATU and often more soluble. The Oxyma leaving group is less acidic than HOAt, reducing the risk of base-mediated racemization while maintaining high reactivity.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)[1][2]

  • COMU (1.0 - 1.1 equiv)

  • Base: DIPEA (2.0 equiv) or TMP (2,4,6-Trimethylpyridine/Collidine) for chiral integrity.

  • Solvent: DMF (0.1 M concentration).

Step-by-Step:

  • Dissolve the Carboxylic Acid and COMU in dry DMF.

  • Critical Step: Add the Base (DIPEA or Collidine) dropwise at 0°C. Allow pre-activation for exactly 2-5 minutes. Note: Do not exceed 5 minutes to avoid guanidinium formation.

  • Add the Fluorinated Spiro Amine.

  • Allow to warm to Room Temperature (RT).

  • Monitor via LCMS at 1 hour. If conversion is <50%, move to Protocol B.

Protocol B: T3P (Propylphosphonic Anhydride) – Recommended Start

Best for: Electron-deficient amines (fluorinated) and scalable processes.

Rationale: T3P forms a highly reactive mixed anhydride. Unlike uronium salts, it does not suffer from guanidinium side-reactions, allowing for higher temperatures and longer reaction times. The byproducts are water-soluble, simplifying purification.[3][4][5][6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv). Note: Excess is needed for difficult couplings.

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry) or DMF.

Step-by-Step:

  • Dissolve Carboxylic Acid and Amine in the solvent (High concentration is beneficial: 0.2 – 0.5 M).

  • Add the Base (Pyridine is superior to DIPEA for T3P couplings with hindered substrates).

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT.

  • Optimization: If reaction is sluggish after 4 hours, heat to 50-60°C. T3P is thermally stable and low-racemizing at these temperatures.

  • Workup: Dilute with EtOAc, wash with water, 1M HCl (if product stable), and NaHCO3. T3P byproducts wash away in the aqueous layer.[4][6]

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Substrates that fail Protocol A & B. Extremely sterically encumbered systems.

Rationale: When the amine is too weak of a nucleophile to attack an active ester or anhydride, the electrophile must be upgraded to an Acid Chloride. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.2 equiv)

  • Base: DIPEA or Et3N (2.0 - 3.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise. Stir for 1-2 hours at RT.[7]

    • QC Check: Quench a small aliquot with MeOH and check for Methyl Ester formation by LCMS to confirm Acid Chloride generation.

  • Coupling: In a separate vessel, dissolve the Fluorinated Spiro Amine and Base in DCM.

  • Add the Acid Chloride solution (from step 1) to the Amine solution dropwise at 0°C.

  • Stir at RT or reflux if necessary.

Mechanistic Visualization

The following diagram illustrates why T3P and Acid Chlorides succeed where Uronium salts fail for these specific substrates.

Mechanism cluster_0 Why Standard Reagents Fail Acid Carboxylic Acid Activation Activation Step (T3P or Ghosez) Acid->Activation Intermediate High-Energy Electrophile (Mixed Anhydride or Acid Cl) Activation->Intermediate Generates TS Transition State (Steric Clash) Intermediate->TS Electrophilic Attack Amine Fluorinated Spiro Amine (Low Nucleophilicity) Amine->TS Nucleophilic Attack Product Amide Bond TS->Product Collapse Explanation Standard Active Esters (OBt/OAt) are not electrophilic enough to overcome the Fluorine-induced deactivation of the amine.

Figure 2: Reaction pathway highlighting the necessity of high-energy electrophiles (Acid Chlorides/Anhydrides) to overcome the poor nucleophilicity of fluorinated amines.[5][7][8][9][10][11][12]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][12] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Coupling.[4] Organic Letters, 13, 1956. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting NMR baseline noise in gem-difluoro compounds

Technical Support Center: Gem-Difluoro NMR Troubleshooting Welcome to the Gem-Difluoro Support Portal Subject: Why does my spectrum look like a rolling hill, and where are my Carbon signals? Gem-difluoro ( ) moieties are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gem-Difluoro NMR Troubleshooting

Welcome to the Gem-Difluoro Support Portal

Subject: Why does my


 spectrum look like a rolling hill, and where are my Carbon signals?

Gem-difluoro (


) moieties are potent bioisosteres in drug discovery, but they present a "perfect storm" for NMR acquisition: high chemical shift anisotropy (CSA), massive scalar coupling (

Hz,

Hz), and extreme sensitivity to probe acoustics.[1]

This guide addresses the three most common tickets we receive regarding


 analysis: Acoustic Ringing (Rolling Baseline) , Signal Broadening (CSA) , and Low S/N in 

spectra
.

I. DIAGNOSTIC WORKFLOW

Before adjusting parameters, identify the specific nature of your baseline issue using this logic flow.

TroubleshootingFlow Start START: Describe Baseline Issue Issue1 Rolling / Wavy Baseline (Usually at start of FID) Start->Issue1 Issue2 Missing or Broad Peaks (Low Intensity) Start->Issue2 Issue3 Low S/N in 13C Spectrum (Peaks indistinguishable from noise) Start->Issue3 Diag1 Diagnosis: Acoustic Ringing (Probe Q-factor issue) Issue1->Diag1 Diag2 Diagnosis: Bandwidth or CSA (Excitation/Relaxation issue) Issue2->Diag2 Diag3 Diagnosis: J-Coupling Splitting (Intensity dispersion) Issue3->Diag3 Sol1 Fix: Backward Linear Prediction (LPC) or 'aring' Pulse Sequence Diag1->Sol1 Sol2 Fix: 'movesw' (Scan sub-regions) or Reduce B0 Field Strength Diag2->Sol2 Sol3 Fix: 19F Decoupling (Triple Res) or Increase Scans (ns * 4) Diag3->Sol3

Figure 1: Decision tree for isolating the root cause of baseline distortions in fluorinated compounds.

II. ISSUE: The "Rolling" Baseline (Acoustic Ringing)

User Question: "My


 spectrum has a massive sinusoidal roll (smile/frown shape). Phasing doesn't fix it. Is my probe broken?"

Technical Explanation: No, your probe is likely fine. This is Acoustic Ringing . The Larmor frequency of


 is very close to that of 

(approx. 94%).[1] Fluorine probes often have a very high Q-factor. When you hit the sample with a hard pulse, the physical coil in the probe experiences a Lorentz force, causing it to mechanically vibrate (ring) like a bell.
  • The Problem: This mechanical ringing generates an oscillating voltage that the receiver detects as a "signal" at the very beginning of the FID.

  • The Result: Because the ringing happens at the start of the time domain (

    
    ), its Fourier transform results in a very broad, rolling baseline in the frequency domain.
    

Protocol: The Backward Linear Prediction (LPC) Fix Do not physically damp the probe unless necessary.[1] Use Digital Signal Processing (DSP) first.[1]

  • Acquire Data: Run your standard

    
     pulse.[1]
    
  • Inspect FID: Zoom into the first 10-50 points of the FID. You will likely see distorted, non-exponential decay (the "ring").[2]

  • Apply Backward LPC:

    • Parameter: LPC (Linear Prediction Correction) or ME_mod (Bruker).[1]

    • Mode: Backward (predicts missing points at the start based on good points later).[1][2]

    • Points to Predict: 8–32 points (Start conservatively).

    • Basis Points: Use the rest of the FID.

  • Reprocess: The software reconstructs the first few points, removing the acoustic artifact without deleting broad signals (unless the signal decays faster than the ring, which is rare for small molecules).

Alternative: The "Anti-Ring" Pulse Sequence If software correction fails, use a hardware cancellation sequence (e.g., aring on Bruker or s2pul with delays on Agilent).

  • Mechanism: These sequences use a composite pulse (e.g.,

    
    ) to cancel out the mechanical ringing phase while preserving the nuclear magnetization.
    

III. ISSUE: The "Missing" Signal (Bandwidth & CSA)

User Question: "I know my compound has a


 group, but I only see one fluorine signal, or none at all. The baseline looks noisy/broad in that region."

Technical Explanation: Gem-difluoro compounds suffer from two bandwidth-related enemies:

  • Chemical Shift Anisotropy (CSA): At high fields (e.g., 600 MHz+), the CSA of fluorine causes significant line broadening ($ \Delta \nu \propto B_0^2 $).[1] Your "noise" might be the signal, broadened into the baseline.

  • Excitation Bandwidth: The

    
     spectral width is massive (~400 ppm).[1] A standard 10 µs hard pulse may not effectively excite the entire range if the offset is too large.[3]
    

Protocol: The "Step-and-Stare" Method

ParameterStandard SettingGem-Difluoro AdjustmentWhy?
Spectral Width (SW) 200 ppm400-500 ppm

shifts can range from -80 to -140 ppm; prevents aliasing.[1]
Transmitter Offset (O1P) -100 ppmVariable Center the pulse on the expected region.
Dwell Time (DW) AutoShort Required for large SW; ensure ADC can handle the sampling rate.[1]

Step-by-Step:

  • Run a Wide Sweep: Set SW to 500 ppm. Set O1P to -100 ppm.

  • Check for Phase Distortion: If peaks at the edges are impossible to phase, your pulse bandwidth is insufficient.

  • Move the Window (movesw):

    • Do not try to phase a 500 ppm spectrum perfectly.

    • Identify the region of interest (e.g., -110 ppm).

    • Move the transmitter offset (O1P) to -110 ppm.

    • Reduce SW to 50 ppm around the signal.

    • Re-acquire. This ensures maximum excitation power is delivered to the

      
       spins.
      

IV. ISSUE: Low S/N in Spectra

User Question: "My proton spectrum is clean, but the Carbon spectrum is missing the


 carbon, and the neighbors are lost in the noise."

Technical Explanation: This is a multiplicity issue, not a sensitivity issue.

  • The Physics: A gem-difluoro carbon is split into a triplet by the two directly attached fluorines.

  • Coupling Constant:

    
    .[1]
    
  • The Consequence: The signal intensity is split into a 1:2:1 ratio and spread over ~600 Hz. The peak height drops by a factor of 4 (for the central peak) compared to a singlet. Neighboring carbons (

    
    ) are also split into triplets (
    
    
    
    ).[1]

Protocol: Decoupling vs. Averaging

Option A:


 Decoupling (Requires Hardware) [1]
  • Requirement: A probe capable of

    
     observe with both
    
    
    
    and
    
    
    decoupling (e.g., HFX probe or specialized cryoprobe).[1]
  • Action: Turn on CPD (Composite Pulse Decoupling) on the

    
     channel during acquisition.[1]
    
  • Result: The triplet collapses into a singlet. S/N increases by ~4x.

Option B: The "Brute Force" Method (Standard Probe) If you only have a standard broadband probe (cannot decouple F and H simultaneously):

  • Accept the Splitting: Do not try to decouple

    
    .
    
  • Increase Scans: S/N scales with

    
    . To recover the factor of 4 intensity loss, you need 16x more scans .
    
  • Line Broadening: Apply a heavier exponential window function (LB = 3.0 to 5.0 Hz) during processing. This sacrifices resolution for S/N, helping the broad triplet emerge from the noise.

V. VISUALIZATION: Pulse Sequence Logic

Below is a logic map for selecting the correct acquisition strategy based on hardware availability.

PulseLogic Hardware Hardware Check: Can you decouple 19F? YesDec YES (HFX / Triple Res) Hardware->YesDec NoDec NO (Standard BB Probe) Hardware->NoDec Seq1 Sequence: zgig (Inverse Gated) Decouple 1H + 19F YesDec->Seq1 Seq2 Sequence: Standard 13C Decouple 1H only NoDec->Seq2 Result1 Result: Singlet Carbon High S/N Seq1->Result1 Result2 Result: Triplet Carbon Low S/N (Requires LB=3Hz) Seq2->Result2

Figure 2: Hardware-dependent acquisition strategies for


 spectra of gem-difluoro compounds.

References

  • University of Ottawa NMR Facility. (2008). Backward Linear Prediction.[2][4] (Explains the mathematical reconstruction of the first FID points to remove acoustic ringing).

  • University of Ottawa NMR Facility. (2008).[1][5] Acoustic Ringing.[3][4][5][6] (Detailed mechanism of probe coil ringing in high-field magnets).

  • JEOL USA. (2020).[1] Back Linear Prediction Application Note NM050017E. (Vendor-specific protocol for baseline correction).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Authoritative text on

    
     coupling constants and chemical shifts). Note: Standard text reference.
    
  • Stanford University NMR Facility. Backward Linear Prediction Guide. (Step-by-step processing parameters).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystallography of 1-Azaspiro[3.3]heptane Salts for Pharmaceutical Applications

Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 1-azaspiro[3.3]heptane motif has recently emerged as a compelling bioisostere for the ubiquitous piperidine ring, a core component in numerous approved drugs.[1][2] Its rigid, three-dimensional structure provides a unique vectoral projection for substituents, which can lead to enhanced target engagement and selectivity. Furthermore, this spirocyclic system has been shown to confer advantageous properties such as increased aqueous solubility and metabolic stability, making it a highly attractive building block for the next generation of therapeutics.[3]

The translation of a promising molecular entity from a lead compound to a viable drug candidate is critically dependent on its solid-state properties. For amine-containing compounds like 1-azaspiro[3.3]heptane, salt formation is a fundamental strategy to optimize these characteristics. The choice of the counterion can profoundly influence a compound's crystallinity, solubility, stability, and bioavailability.[1][3][4] X-ray crystallography stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of these salts, providing invaluable insights into their solid-state behavior.[5] This guide offers a comparative overview of the available X-ray crystallography data for various 1-azaspiro[3.3]heptane salts, a detailed protocol for their preparation and crystallization, and a discussion on the pivotal role of the counterion in dictating their physicochemical attributes.

Comparative Crystallographic Data of 1-Azaspiro[3.3]heptane Salts

A systematic investigation into the synthesis and characterization of various 1-azaspiro[3.3]heptane derivatives has led to the successful generation of high-quality single crystals suitable for X-ray diffraction analysis. The resulting crystal structures have been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a valuable resource for researchers. While the detailed crystallographic parameters are accessible through the CCDC, the following table summarizes the key salts for which crystal structure data is available, highlighting the diversity of counterions and substitution patterns that have been successfully crystallized.

Compound/SaltCCDC Deposition NumberNotes
1-Azaspiro[3.3]heptane hydrochloride2253048The parent hydrochloride salt.
Substituted 1-azaspiro[3.3]heptane hydrochloride2253517A derivative with substitution on the spirocyclic core.
Substituted 1-azaspiro[3.3]heptane dihydrochloride2253052A difunctionalized derivative forming a dihydrochloride salt.
Further substituted hydrochloride salts2253054, 2253056, 2253049Various other functionalized 1-azaspiro[3.3]heptane hydrochlorides.

Access to the full crystallographic data, including unit cell parameters, space group, and atomic coordinates, can be obtained from the Cambridge Crystallographic Data Centre () using the deposition numbers provided.

Experimental Protocol: Synthesis and Crystallization of a Representative 1-Azaspiro[3.3]heptane Hydrochloride Salt

The following protocol provides a detailed, self-validating methodology for the synthesis and crystallization of a 1-azaspiro[3.3]heptane hydrochloride salt, designed to yield crystals of sufficient quality for single-crystal X-ray diffraction.

Part 1: Synthesis of the Free Base

The synthesis of the 1-azaspiro[3.3]heptane core can be achieved through a key [2+2] cycloaddition reaction to form a spirocyclic β-lactam, followed by reduction.[1][2]

Part 2: Salt Formation and Crystallization

Causality Behind Experimental Choices: The choice of solvent is critical; it must be one in which the free base is soluble and the hydrochloride salt is sparingly soluble to facilitate precipitation and crystallization. The slow addition of the acid and the control of temperature are crucial to promote the growth of well-ordered single crystals rather than amorphous precipitate or polycrystalline material.[6][7]

Step-by-Step Methodology:

  • Dissolution of the Free Base: Dissolve the purified 1-azaspiro[3.3]heptane free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture thereof). The solution should be clear and free of any particulate matter.

  • Preparation of the Acidic Solution: In a separate vessel, prepare a solution of hydrochloric acid in a compatible solvent. A common choice is a 2 M solution of HCl in diethyl ether or a commercially available solution of HCl in isopropanol.

  • Slow Acid Addition: While stirring the solution of the free base at room temperature, add the hydrochloric acid solution dropwise. The rate of addition should be slow to control the supersaturation of the resulting salt.

  • Induction of Precipitation/Crystallization: Upon addition of the acid, the hydrochloride salt will begin to precipitate. The initial precipitate may be amorphous or microcrystalline.

  • Recrystallization for Single Crystal Growth:

    • Slow Evaporation Method: Filter the precipitated salt and redissolve it in a minimal amount of a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water) at a slightly elevated temperature to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.[8]

    • Vapor Diffusion Method: Dissolve the salt in a small volume of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the salt is insoluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the salt, reducing its solubility and promoting slow crystal growth.[7]

    • Microbatch Under-Oil Crystallization: For small quantities, this high-throughput method can be employed. A small droplet of the aqueous salt solution is placed under a layer of inert silicone oil. Slow dehydration of the droplet concentrates the salt, leading to crystallization.[6]

  • Crystal Harvesting and Analysis: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

G cluster_synthesis Synthesis of Free Base cluster_crystallization Salt Formation & Crystallization cluster_analysis Analysis s1 [2+2] Cycloaddition s2 β-Lactam Intermediate s1->s2 s3 Reduction s2->s3 s4 Purified 1-Azaspiro[3.3]heptane s3->s4 c1 Dissolve Free Base s4->c1 Input for Crystallization c2 Slow Addition of HCl c1->c2 c3 Precipitation of Salt c2->c3 c4 Recrystallization c3->c4 a1 Single Crystal X-ray Diffraction c4->a1 a2 Structure Determination a1->a2

Caption: Workflow from Synthesis to Crystal Structure Determination.

The Critical Influence of the Counterion on Solid-State Properties

The choice of a counterion is a pivotal decision in drug development, as it directly modulates the physicochemical properties of the active pharmaceutical ingredient (API).[1][4] For the 1-azaspiro[3.3]heptane scaffold, forming a salt with an appropriate counterion can lead to significant improvements in its drug-like properties.

Key Considerations for Counterion Selection:

  • Solubility and Dissolution Rate: Different counterions can dramatically alter the aqueous solubility of the parent compound. Generally, smaller, more hydrophilic counterions tend to form more soluble salts.[1] However, the interplay of lattice energy and solvation energy makes this a non-trivial relationship that must be experimentally determined.

  • Crystallinity and Polymorphism: The counterion plays a crucial role in the crystal packing of the salt. The size, shape, and hydrogen bonding capabilities of the counterion will dictate the resulting crystal lattice.[9] This can also lead to the formation of different polymorphs—crystalline forms with the same chemical composition but different internal structures—which can have distinct physical properties.

  • Hygroscopicity and Stability: The propensity of a salt to absorb atmospheric moisture (hygroscopicity) is heavily influenced by the counterion. High hygroscopicity can negatively impact the chemical and physical stability of the drug substance.[3][10]

  • Melting Point and Thermal Stability: The strength of the ionic interactions and the efficiency of the crystal packing, both influenced by the counterion, determine the melting point and thermal stability of the salt.[1]

G cluster_input Input cluster_properties Resulting Crystal Properties counterion Counterion Choice (e.g., HCl, HBr, Mesylate) solubility Solubility & Dissolution counterion->solubility stability Hygroscopicity & Stability counterion->stability packing Crystal Packing & Polymorphism counterion->packing melting Melting Point counterion->melting

Sources

Comparative

LC-MS fragmentation patterns of 6,6-difluoro-1-azaspiro[3.3]heptane

This guide details the LC-MS fragmentation behavior of 6,6-difluoro-1-azaspiro[3.3]heptane , a specialized spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS fragmentation behavior of 6,6-difluoro-1-azaspiro[3.3]heptane , a specialized spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

The incorporation of 6,6-difluoro-1-azaspiro[3.3]heptane into drug candidates is a strategic design choice intended to replace metabolically labile piperidine or morpholine rings while introducing a distinct 3D vector.[1] However, its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the high ring strain (~60 kcal/mol) of the spiro[3.3] system and the electron-withdrawing nature of the gem-difluoro group.

This guide characterizes the Electrospray Ionization (ESI) fragmentation patterns of this scaffold, distinguishing it from its non-fluorinated parent and its positional isomer, 6,6-difluoro-2-azaspiro[3.3]heptane .

Key Analytical Differentiators
Feature6,6-Difluoro-1-azaspiro[3.3]heptane1-Azaspiro[3.3]heptane (Parent)6,6-Difluoro-2-azaspiro[3.3]heptane (Isomer)
Precursor Ion [M+H]⁺ 134.07 98.09134.07
Base Peak (Typical) 114.07 ([M+H] - HF)70.06 ([M+H] - C₂H₄)114.07 or 84.07
Retention (C18) Moderate (Fluorine lipophilicity)Low (Polar amine)Moderate
pKa (Calc) ~8.5 (Lower basicity due to F)~10.5~8.8

Fragmentation Mechanics & Pathways

The fragmentation of 6,6-difluoro-1-azaspiro[3.3]heptane under Collision-Induced Dissociation (CID) is governed by two competing forces: strain relief of the cyclobutane rings and HF elimination driven by the gem-difluoro motif.

Primary Pathway: Hydrofluoric Acid Elimination (Neutral Loss -20 Da)

Unlike non-fluorinated amines, the most dominant channel for this molecule is the loss of HF. The protonated amine facilitates an intramolecular H-bonding network that promotes the ejection of HF, especially from the strained ring.

  • Transition: m/z 134.07 → m/z 114.07

  • Mechanism: E2-type elimination or thermally induced loss common in aliphatic gem-difluorides.

Secondary Pathway: Azetidine Ring Opening (Neutral Loss -28 Da)

The 1-azaspiro core contains a strained azetidine ring. Cleavage of the C-N bond followed by C-C scission releases ethylene (C₂H₄).

  • Transition: m/z 134.07 → m/z 106.06

  • Note: This pathway is less favored than in the non-fluorinated parent because the electron-withdrawing fluorines destabilize the resulting carbocation intermediates on the spiro skeleton.

Tertiary Pathway: Spiro Scission (Neutral Loss -64 Da)

Under higher collision energies (CE > 35 eV), the fluorinated cyclobutane ring can cleave entirely, often as 1,1-difluoroethene.

  • Transition: m/z 134.07 → m/z 70.06 (Azetidinium ion)

Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for the [M+H]⁺ ion.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 134.07 (Intact Spiro) Fragment_HF Fragment A m/z 114.07 [M+H - HF]+ Parent->Fragment_HF Loss of HF (-20 Da) Low CE Fragment_C2H4 Fragment B m/z 106.06 [M+H - C2H4]+ Parent->Fragment_C2H4 Azetidine Opening (-28 Da) Med CE Fragment_Spiro Fragment C m/z 70.06 [M+H - C2H2F2]+ Parent->Fragment_Spiro Fluorine Ring Loss (-64 Da) High CE Fragment_HF->Fragment_Spiro Secondary Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for 6,6-difluoro-1-azaspiro[3.3]heptane showing primary HF loss and secondary ring scissions.

Comparative Performance Analysis

vs. 1-Azaspiro[3.3]heptane (Non-fluorinated)

The non-fluorinated parent lacks the HF loss channel. Its spectrum is dominated by the m/z 70 ion (loss of ethylene from the azetidine ring).

  • Differentiation: If you see m/z 114, you have the fluorinated analog. If you see only m/z 98 and 70, it is the parent.

vs. 6,6-Difluoro-2-azaspiro[3.3]heptane (Isomer)

Distinguishing the 1-aza from the 2-aza isomer is critical as they are isobaric (same mass).

  • 1-Azaspiro: Nitrogen is adjacent to the spiro carbon. Alpha-cleavage places the radical/charge directly on the spiro center, often leading to more facile ring opening.

  • 2-Azaspiro: Nitrogen is separated from the spiro center by a methylene group. The ring structure is more symmetrical.

  • Diagnostic Ratio: The 1-aza isomer typically exhibits a higher ratio of m/z 106 (loss of C₂H₄) relative to the HF loss peak compared to the 2-aza isomer, due to the higher lability of the azetidine ring when the nitrogen is adjacent to the quaternary center.

Chromatographic Separation

Due to the "Fluorine Effect," the 6,6-difluoro analogs are more lipophilic than the parent.

  • RT Order (C18 Column): Parent (Early) < 2-aza-F2 ≈ 1-aza-F2 (Late).

  • Peak Shape: The 6,6-difluoro analogs often show sharper peaks due to reduced interaction with residual silanols (lower basicity).

Experimental Protocol: Validated LC-MS Workflow

To ensure reproducibility, the following protocol utilizes a HILIC approach for maximum retention of these polar amines, or a high-pH C18 approach for improved peak shape.

Method A: HILIC (Recommended for Polar Retention)
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ in MRM mode.

Method B: High-pH Reverse Phase (For Isomer Separation)
  • Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, the amine (pKa ~8.5) is neutral, maximizing hydrophobic retention and separation selectivity between the 1-aza and 2-aza isomers.

Analytical Workflow Diagram

LCMS_Workflow Sample Sample Prep (Dilute in 50% ACN) LC LC Separation (High pH C18) Sample->LC ESI ESI Source (+3.5 kV, 350°C) LC->ESI Q1 Q1 Scan Select m/z 134.07 ESI->Q1 CID Collision Cell (CE 15-35 eV) Q1->CID Detector Detection Monitor 114, 106, 70 CID->Detector

Caption: Step-by-step LC-MS/MS workflow for the identification of fluorinated spirocyclic amines.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks." Organic Letters. Link

  • Mykhailiuk, P. K. (2015).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Chowdhury, S. K., et al. (2012). "Fragmentation of Fluorinated Compounds in Electrospray Ionization Mass Spectrometry." Journal of The American Society for Mass Spectrometry. Link (Inferred general principles).

  • PubChem Compound Summary. (2024). "6,6-Difluoro-2-azaspiro[3.3]heptane."[3][4] National Library of Medicine. Link

Sources

Validation

A Comparative Analysis of Basicity: 1-Azaspiro[3.3]heptane vs. Pyrrolidine

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of modern medicinal chemistry, the astute selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the astute selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated nitrogen heterocycles are ubiquitous motifs in pharmaceuticals, and their basicity, quantified by the pKa of their conjugate acid, is a critical parameter influencing properties such as solubility, membrane permeability, and target engagement. This guide provides an in-depth, data-driven comparison of the basicity of two prominent cyclic amines: the strained, spirocyclic 1-azaspiro[3.3]heptane and the archetypal monocyclic pyrrolidine.

Executive Summary: Comparative pKa Data

The fundamental difference in the basicity of these two amines is rooted in their distinct molecular geometries and the resultant electronic effects. Experimental data reveals a significant divergence in their pKa values.

CompoundStructurepKa of Conjugate Acid
Pyrrolidine ~11.3[1][2]
1-Azaspiro[3.3]heptane 10.5[3]

The Decisive Factor: Ring Strain and Nitrogen Hybridization

The observed lower pKa of 1-azaspiro[3.3]heptane, indicating it is a weaker base than pyrrolidine, can be primarily attributed to the significant ring strain inherent in its structure, which is composed of two fused four-membered rings. This strain directly influences the hybridization of the nitrogen atom's lone pair of electrons, which is the key determinant of basicity.

In an unstrained cyclic amine like piperidine (a six-membered ring, pKa ~11.2) or the moderately strained pyrrolidine (a five-membered ring), the nitrogen atom adopts a hybridization state close to sp³. This provides the lone pair with significant p-character, making it spatially diffuse and readily available for protonation.

However, in 1-azaspiro[3.3]heptane, the geometric constraints of the two four-membered rings force the C-N-C bond angles to be significantly smaller than the ideal tetrahedral angle of 109.5°. To accommodate this compression, the nitrogen atom undergoes a rehybridization. The orbitals involved in the C-N bonds gain more p-character, and consequently, the orbital containing the lone pair of electrons gains more s-character[4][5].

Electrons in s-orbitals are held more closely to the nucleus than electrons in p-orbitals. Therefore, the increased s-character of the lone pair in 1-azaspiro[3.3]heptane means these electrons are less available for donation to a proton, resulting in lower basicity and a lower pKa value[4][5]. This phenomenon is a well-established principle in the study of cyclic amine basicity, where a general trend of decreasing basicity is observed with increasing ring strain (e.g., piperidine > pyrrolidine > azetidine)[4][5].

The following diagram illustrates the relationship between ring strain, nitrogen hybridization, and the resulting basicity.

G cluster_pyrrolidine Pyrrolidine (Less Strained) cluster_azaspiro 1-Azaspiro[3.3]heptane (Strained) Pyrrolidine Five-membered ring Hybridization_P Nitrogen hybridization closer to sp³ Pyrrolidine->Hybridization_P less angle compression LonePair_P Lone pair with higher p-character Hybridization_P->LonePair_P Basicity_P Higher Basicity (pKa ~11.3) LonePair_P->Basicity_P more available for protonation Azaspiro Two four-membered rings Hybridization_A Nitrogen rehybridizes Azaspiro->Hybridization_A significant angle compression LonePair_A Lone pair with higher s-character Hybridization_A->LonePair_A Basicity_A Lower Basicity (pKa = 10.5) LonePair_A->Basicity_A less available for protonation

Figure 1: Influence of Ring Strain on Basicity.

Implications for Drug Design

The difference in basicity between these two scaffolds has significant implications for drug development. The lower basicity of 1-azaspiro[3.3]heptane can be advantageous in several scenarios:

  • Reduced Off-Target Effects: Highly basic compounds are more likely to be protonated at physiological pH, leading to potential interactions with acidic residues in off-target proteins, such as hERG channels, which can cause cardiotoxicity. The lower pKa of 1-azaspiro[3.3]heptane can mitigate this risk.

  • Improved Oral Bioavailability: While a degree of basicity is often required for aqueous solubility, excessively high basicity can lead to poor membrane permeability. A moderately basic compound can strike a better balance between these two properties.

  • Fine-Tuning Potency: In cases where the protonated form of the amine is crucial for binding to the target protein, a lower pKa might lead to reduced potency. Conversely, if the neutral form is preferred for target engagement, a lower pKa could be beneficial.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of an amine is typically determined experimentally by potentiometric titration. This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Equipment:

  • Amine hydrochloride salt (e.g., 1-azaspiro[3.3]heptane hydrochloride or pyrrolidine hydrochloride)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (deionized or distilled)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Amine Solution: Accurately weigh a known amount of the amine hydrochloride salt and dissolve it in a known volume of high-purity water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the amine hydrochloride solution.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is the point at which the moles of added NaOH equal the initial moles of the amine hydrochloride.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

The following diagram outlines the workflow for pKa determination.

G start Start prepare Prepare Amine Hydrochloride Solution start->prepare setup Set up Titration Apparatus prepare->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH and Volume Data titrate->record record->titrate add next increment plot Plot pH vs. Volume of Titrant record->plot titration complete determine Determine pKa at Half-Equivalence Point plot->determine end End determine->end

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The comparison between 1-azaspiro[3.3]heptane and pyrrolidine offers a compelling illustration of structure-property relationships in medicinal chemistry. The significant ring strain in the spirocyclic system leads to a rehybridization of the nitrogen lone pair, increasing its s-character and consequently lowering its basicity compared to the less strained pyrrolidine. This difference in pKa is a critical consideration for drug designers, offering a tool to modulate the physicochemical properties of a drug candidate to optimize its safety and efficacy profile. The choice between these and other cyclic amine scaffolds should be guided by a thorough understanding of their fundamental chemical properties, supported by robust experimental data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]. Accessed February 14, 2026.

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Eduncle. How basicity of amines depend upon ring size. [Link]. Accessed February 14, 2026.

  • Chemistry Stack Exchange. Relative basicity of cyclic amines. [Link]. Accessed February 14, 2026.

Sources

Comparative

Impact of Fluorine Substitution on Spirocycle Ring Strain: A Comparative Guide

The following guide details the impact of fluorine substitution on spirocycle ring strain, designed for researchers in medicinal chemistry and structural biology. Executive Summary: The "Fluorine Effect" in 3D Space Spir...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the impact of fluorine substitution on spirocycle ring strain, designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The "Fluorine Effect" in 3D Space

Spirocycles have emerged as critical scaffolds in modern drug discovery, offering a solution to "flatland" limitations by projecting substituents into defined three-dimensional vectors. However, their utility is governed by Ring Strain Energy (RSE) and conformational dynamics.

Substituting hydrogen with fluorine in these systems is not merely a steric or lipophilic modification; it is a profound electronic perturbation. The high electronegativity of fluorine (


) induces bond shortening, angle compression, and stereoelectronic effects (e.g., the gauche effect) that fundamentally alter the ring strain and puckering amplitude of the spiro-core.

This guide analyzes these effects, focusing on the spiro[3.3]heptane system as a primary case study, and provides actionable protocols for synthesis and computational assessment.

Mechanistic Deep Dive: Strain & Conformation

The Physics of Fluorinated Strain

Ring strain in spirocycles is a composite of three forces:

  • Baeyer Strain (Angle Strain): Deviation from the ideal tetrahedral angle (

    
    ).
    
  • Pitzer Strain (Torsional Strain): Repulsion between eclipsing bonds on adjacent carbons.

  • Transannular Strain: Steric clashes across the ring.

Impact of Fluorine:

  • Bond Shortening: The

    
     bond (
    
    
    
    ) is significantly shorter than
    
    
    (
    
    
    ). This shortening pulls the electron density towards the fluorine, often compressing the internal
    
    
    bond angles of the ring, thereby increasing Baeyer strain .
  • The Gauche Effect: In 1,2-difluoro systems (or F-C-C-X systems), fluorine prefers a gauche orientation to adjacent electron-rich bonds (like

    
     or 
    
    
    
    ) to maximize
    
    
    hyperconjugation.
  • Puckering Modulation: To relieve the increased torsional strain introduced by the larger fluorine atoms (van der Waals radius

    
     vs 
    
    
    
    for H), the cyclobutane rings in spiro[3.3]heptane undergo significant puckering .
Comparative Metrics: Spiro[3.3]heptane vs. 2,2-Difluorospiro[3.3]heptane
MetricParent Spiro[3.3]heptane 2,2-Difluorospiro[3.3]heptane Implication for Drug Design
Ring Strain Energy (RSE) ~51–54 kcal/mol~55–58 kcal/mol (Estimated)Higher reactivity; potential for ring-opening metabolic pathways if not sterically protected.
Ring Conformation Puckered (~20–30° dihedral)Deeply Puckered / Locked Fluorine "locks" the ring conformation, reducing entropic penalty upon binding to a target.
C-C Bond Lengths 1.55

(typical)
1.52–1.53

(adjacent to

)
Inductive withdrawal strengthens/shortens adjacent C-C bonds, potentially increasing oxidative stability.
Lipophilicity (

)
BaselineIncreased (+0.3 to +0.5)

acts as a lipophilic bioisostere for

or sulfoxides.
Metabolic Stability Susceptible to oxidation at

High

blocks metabolic soft spots (P450 oxidation) at the substituted position.

Critical Insight: While fluorine increases the enthalpic strain (RSE), it often lowers the entropic cost of binding by pre-organizing the molecule into a specific puckered geometry. This "conformational locking" is a key driver for potency gains in F-spirocycles.

Experimental Protocols

Computational Protocol: Calculating Ring Strain Energy (RSE)

To objectively quantify strain, one cannot simply look at heat of formation. You must use a Homodesmotic Reaction , which balances bond types and hybridization states on both sides of the equation to isolate strain energy.[1][2]

Diagram 1: Homodesmotic Workflow for RSE Calculation

RSE_Calculation Input Target Molecule (e.g., 2,2-difluorospiro[3.3]heptane) Equation Construct Homodesmotic Equation Balance sp3 C, CF2, CH2 groups Input->Equation Reference Reference Acyclic Fragments (e.g., CF2(CH3)2, Cyclobutane) Reference->Equation DFT DFT Optimization (B3LYP/6-311+G(d,p) or M06-2X) Equation->DFT Submit Structures Calc Calculate Energy Difference ΔE = E(Products) - E(Reactants) DFT->Calc Extract ZPE-corrected Energies Output Ring Strain Energy (RSE) (kcal/mol) Calc->Output

Caption: Workflow for calculating Ring Strain Energy using homodesmotic reactions to cancel out bond-type errors.

Step-by-Step Methodology:

  • Structure Build: Construct the 3D model of the fluorinated spirocycle and reference acyclic alkanes/fluoroalkanes.

  • Equation Setup:

    • Reaction: Spiro-F +

      
      (Ethane) 
      
      
      
      
      
      (Propane) +
      
      
      (2,2-difluoropropane).
    • Constraint: Ensure the number of

      
      , 
      
      
      
      , and
      
      
      bonds is identical on both sides.
  • Optimization: Run geometry optimization and frequency calculations (to verify minima and get Zero Point Energy) using a robust DFT functional (e.g.,

    
    B97X-D or M06-2X) with a large basis set (def2-TZVP).
    
  • Calculation:

    
    . A positive value indicates strain.[3]
    
Synthetic Protocol: Convergent Synthesis of 6,6-Difluorospiro[3.3]heptane

Direct fluorination of spirocycles is difficult due to ring fragility. The industry-standard approach uses a "building block" strategy, pre-installing the fluorine on a cyclobutane precursor before forming the spiro-junction.

Diagram 2: Synthesis Pathway

Synthesis_Pathway Start Start: 3,3-Difluorocyclobutane carboxylic acid Step1 1. Reduction (LiAlH4) 2. Bromination (PBr3) Start->Step1 Inter Intermediate: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Step1->Inter Step2 Double Alkylation (Malonate diester + NaH/DMF) Inter->Step2 Cyclization Spiro-Cyclization Formation of Spiro[3.3] core Step2->Cyclization Final Product: 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate Cyclization->Final

Caption: Convergent synthesis of the difluorospiro[3.3]heptane core via a bis(bromomethyl) precursor.

Detailed Protocol (Adapted from Eur. J. Org. Chem. 2021):

  • Precursor Preparation: Start with 3,3-difluorocyclobutane-1,1-dicarboxylic acid. Reduce to the diol using

    
     in THF (
    
    
    
    ). Convert the diol to the dibromide using
    
    
    or
    
    
    .
  • Spiro-Cyclization:

    • Dissolve diethyl malonate (1.1 equiv) in dry DMF.

    • Add NaH (2.5 equiv) slowly at

      
       to form the enolate.
      
    • Add the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane intermediate dropwise.

    • Heat to

      
       for 12–24 hours. The ring closes via double nucleophilic substitution.
      
  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic gem-difluoro signal, typically a quartet or multiplet around -80 to -100 ppm depending on substitution).
    

Strategic Implications for Drug Design

When should you introduce fluorine into a spirocycle? Use the decision matrix below.

Diagram 3: Decision Matrix for F-Spirocycles

Decision_Matrix Start Goal: Optimize Lead? Meta Metabolic Liability? Start->Meta Conf Need Rigidification? Meta->Conf No Sol1 Add gem-F2 at metabolic soft spot (Blocks P450) Meta->Sol1 Yes Lipo Need Lipophilicity? Conf->Lipo No Sol2 Add F to induce pucker (Pre-organization) Conf->Sol2 Yes Sol3 Use F-Spiro as Bioisostere (Replace Carbonyl) Lipo->Sol3 Yes

Caption: Strategic decision tree for implementing fluorinated spirocycles in lead optimization.

Key Takeaways:
  • Metabolic Blocking: The high bond dissociation energy of C-F (approx. 116 kcal/mol) renders the spirocycle resistant to oxidative ring opening or hydroxylation at that position.

  • pKa Modulation: If the spirocycle contains an amine (azaspirocycle), proximal fluorine atoms will lower the basicity (pKa) by 1–3 units via induction, improving membrane permeability and reducing hERG liability.

  • Safety: While strained, fluorinated spiro[3.3]heptanes are generally stable at physiological pH and temperature. However, avoid placing good leaving groups on the strain-activated carbons.

References

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry.

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6,6-Difluoro-1-azaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 6,6-Difluoro-1-azaspiro[3.3]heptane. As a novel building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6,6-Difluoro-1-azaspiro[3.3]heptane. As a novel building block in medicinal chemistry, understanding its properties and the necessary precautions is paramount for ensuring a safe laboratory environment. This document is intended to serve as a trusted resource, offering procedural guidance that goes beyond basic product information.

The Chemical Profile of 6,6-Difluoro-1-azaspiro[3.3]heptane
Core Principles of Safe Handling

A foundational principle in a laboratory setting is to treat all chemicals with a degree of caution, assuming they are potentially hazardous until proven otherwise.[4] This proactive approach to safety minimizes the risk of unforeseen accidents.[4] Before commencing any work, it is crucial to be familiar with the location and operation of all emergency equipment, including fire extinguishers, eyewash stations, and safety showers.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 6,6-Difluoro-1-azaspiro[3.3]heptane. Given its nature as a fluorinated amine, a comprehensive approach to PPE is required.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]To protect the eyes from potential splashes of the chemical, which, like many amines and fluorinated compounds, could cause serious irritation.[5]
Hand Protection Chemical-resistant gloves such as nitrile, butyl, or neoprene.[7][8] For extended contact, double-gloving is recommended. Gloves should be inspected for any signs of degradation or perforation before use.[5][9]To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[5] Proper glove removal technique is essential to avoid contaminating the skin.[9]
Body Protection A long-sleeved, buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a liquid-tight chemical suit (e.g., Tychem 2000 or better) should be considered.[10]To protect skin and personal clothing from contamination.[5]
Footwear Closed-toe and closed-heel shoes made of a chemically resistant material.[5]To protect the feet from spills and falling objects.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If there is a risk of generating aerosols or dusts and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., ABEK-P3) should be used.[7][8]To minimize the inhalation of any vapors, aerosols, or fine particles of the compound.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring the integrity of the experiment.

Pre-Experiment Preparations
  • Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment.

  • Information Review : Consult the Safety Data Sheet (SDS) for any related compounds and this handling guide.

  • PPE Check : Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly.

  • Emergency Preparedness : Know the location of the nearest eyewash station, safety shower, and spill kit.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure prep_ppe Don PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Hood handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A typical workflow for safely handling 6,6-Difluoro-1-azaspiro[3.3]heptane.

During the Experiment
  • Containment : All handling of 6,6-Difluoro-1-azaspiro[3.3]heptane should be performed within a chemical fume hood.

  • Careful Dispensing : When weighing or transferring the solid, avoid generating dust. Use appropriate tools like spatulas.

  • Container Management : Keep containers of the chemical tightly closed when not in use.

  • Labeling : Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazards.[4]

In Case of a Spill
  • Small Spills : For a minor spill within the fume hood, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills : In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan: Responsible Management of Fluorinated Waste

Due to the stability of the carbon-fluorine bond, the disposal of fluorinated compounds like 6,6-Difluoro-1-azaspiro[3.3]heptane requires special consideration.[12]

  • Waste Segregation : All waste contaminated with 6,6-Difluoro-1-azaspiro[3.3]heptane, including disposable gloves, weighing paper, and contaminated solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal : The disposal of this waste must be handled by a licensed and reputable hazardous waste disposal company.[11]

  • Recommended Disposal Method : High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[12][13] This process breaks the strong carbon-fluorine bonds.[12]

  • Alternative Disposal : If incineration is not available, disposal in a hazardous waste landfill is an acceptable alternative, although this only contains the chemical rather than destroying it.[13]

Disposal Decision Tree

G start Waste Generated segregate Segregate into Labeled Hazardous Waste Container start->segregate contact_vendor Contact Licensed Hazardous Waste Vendor segregate->contact_vendor incineration High-Temperature Incineration contact_vendor->incineration Preferred Method landfill Hazardous Waste Landfill contact_vendor->landfill Alternative Method

Caption: Decision-making process for the disposal of 6,6-Difluoro-1-azaspiro[3.3]heptane waste.

First Aid Measures

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

  • Skin Contact : If the chemical comes into contact with the skin, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.[15]

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[15]

  • Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][14]

By adhering to these guidelines, researchers can safely handle 6,6-Difluoro-1-azaspiro[3.3]heptane, minimizing personal risk and environmental impact, while continuing to advance the frontiers of drug discovery.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Fluorofluoren-9-one.
  • BenchChem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • BenchChem. (n.d.). 6,6-Difluoro-1-azaspiro[3.3]heptane.
  • BenchChem. (n.d.). Personal protective equipment for handling Fluoroglycofen.
  • ChemScene. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride.
  • BASF. (2026, February 13). Safety data sheet.
  • Smolecule. (n.d.). Buy 6,6-Difluoro-1-azaspiro[3.3]heptane | 1408074-66-7.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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